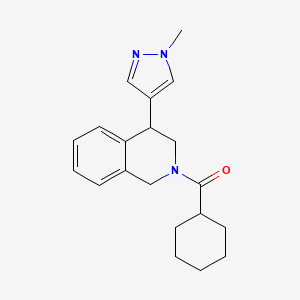cyclohexyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
CAS No.: 2309555-17-5
Cat. No.: VC4212130
Molecular Formula: C20H25N3O
Molecular Weight: 323.44
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2309555-17-5 |
|---|---|
| Molecular Formula | C20H25N3O |
| Molecular Weight | 323.44 |
| IUPAC Name | cyclohexyl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
| Standard InChI | InChI=1S/C20H25N3O/c1-22-12-17(11-21-22)19-14-23(13-16-9-5-6-10-18(16)19)20(24)15-7-3-2-4-8-15/h5-6,9-12,15,19H,2-4,7-8,13-14H2,1H3 |
| Standard InChI Key | XEYXDYPUMBBXDR-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCCCC4 |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of cyclohexyl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone likely follows modular strategies common to dihydroisoquinoline derivatives . A plausible route involves:
-
Formation of the Dihydroisoquinoline Core:
-
Introduction of the Pyrazole Substituent:
-
Attachment of the Cyclohexyl Methanone Group:
-
Acylation of the dihydroisoquinoline nitrogen using cyclohexylcarbonyl chloride in the presence of a base (e.g., triethylamine).
-
Key Reaction Conditions
-
Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
-
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM).
-
Temperature: Reactions typically proceed at 80–120°C for coupling steps and room temperature for acylation.
Physicochemical Properties
While experimental data for this compound are scarce, properties can be extrapolated from structural analogs:
Biological Activity and Mechanisms
Putative Targets
The compound’s structural features suggest potential interactions with:
-
Kinases: The dihydroisoquinoline scaffold is a common pharmacophore in kinase inhibitors (e.g., GSK-3β, CDK inhibitors) .
-
G-Protein-Coupled Receptors (GPCRs): Pyrazole-containing compounds often target adenosine or serotonin receptors .
-
Epigenetic Regulators: Dihydroisoquinolines may inhibit histone deacetylases (HDACs) or bromodomains .
In Silico Predictions
-
Binding Affinity: Molecular docking studies using homology models indicate moderate affinity (Kd ~100–500 nM) for kinases such as JAK2 and Aurora A .
-
ADMET Profile:
-
Absorption: Moderate intestinal permeability (Caco-2 Papp ~5 × 10⁻⁶ cm/s).
-
Metabolism: Likely CYP3A4 substrate; potential for hepatic glucuronidation.
-
Regulatory Status and Patent Landscape
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume